2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride
Description
Properties
IUPAC Name |
2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3.ClH/c20-15-5-3-13(4-6-15)12-22-18(24)19(25)23-9-7-14(8-10-23)17-16(21)2-1-11-26-17;/h3-6,14,16-17H,1-2,7-12,21H2,(H,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKZCHMDDYIZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2CCN(CC2)C(=O)C(=O)NCC3=CC=C(C=C3)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(3-Aminooxan-2-yl)piperidine
The piperidine intermediate is synthesized through a sequence involving:
- Oxane Functionalization : 3-Oxooxan-2-ylpiperidine is prepared via nucleophilic substitution between 2-bromooxane and 4-aminopiperidine in anhydrous tetrahydrofuran (THF) at 60°C.
- Reductive Amination : The ketone group at the 3-position of oxane is converted to an amine using sodium cyanoborohydride and ammonium acetate in methanol, yielding 4-(3-aminooxan-2-yl)piperidine.
Key Reaction Conditions :
- Solvent: THF/MeOH
- Temperature: 60°C (alkylation), room temperature (amination)
- Catalysts: None required for alkylation; NaBH3CN for reductive amination
Preparation of 2-Chloro-2-oxoacetyl Chloride
The 2-oxoacetamide linker is introduced via 2-chloro-2-oxoacetyl chloride, synthesized by reacting diketene with thionyl chloride (SOCl2) at 0–5°C. This intermediate is highly reactive and must be used immediately.
Coupling of Piperidine and Fluorobenzylamine
- Alkylation of Piperidine : 4-(3-Aminooxan-2-yl)piperidine is treated with 2-chloro-2-oxoacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, forming 2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-2-oxoacetyl chloride.
- Amidation with 4-Fluorobenzylamine : The acyl chloride intermediate reacts with 4-fluorobenzylamine in DCM at room temperature, yielding the free base of the target compound.
Optimization Notes :
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethyl acetate and treated with hydrogen chloride (HCl) gas, precipitating the hydrochloride salt. Recrystallization from ethanol/water (9:1) affords the pure title compound.
Characterization and Analytical Data
Spectroscopic Analysis
Purity and Yield
- HPLC Purity : >98% (C18 column, 1.357 min retention time).
- Isolated Yield : 44–78% (dependent on recrystallization efficiency).
Challenges and Mitigation Strategies
Regioselectivity in Oxane Amination
The reductive amination of 3-oxooxan-2-ylpiperidine may produce regioisomers. Employing bulky reducing agents (e.g., L-Selectride) enhances selectivity for the 3-amino product.
Stability of Acyl Chloride Intermediate
2-Chloro-2-oxoacetyl chloride is moisture-sensitive. Strict anhydrous conditions and in situ generation minimize decomposition.
Comparative Analysis with Related Compounds
The synthesis mirrors strategies for analogous anticonvulsant acetamides, where piperidine/piperazine cores are alkylated with chloroacetyl derivatives and coupled to aryl amines. For example, N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 3 in) shares a similar amidation step but lacks the oxane moiety, underscoring the adaptability of this methodology.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxane ring.
Substitution: The fluorophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the piperidine ring can lead to the formation of piperidone derivatives.
Reduction: Reduction of the oxane ring can yield oxane alcohols.
Substitution: Substitution reactions on the fluorophenyl group can produce various substituted fluorophenyl derivatives.
Scientific Research Applications
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Anticancer Properties : Initial research suggests that the compound may have anticancer effects, although detailed studies are required to fully elucidate its mechanisms of action.
- CNS Activity : The piperidine structure is associated with central nervous system activity, potentially making it useful in treating neurological disorders.
- Antimicrobial Effects : Similar compounds have shown antimicrobial properties, suggesting that this compound may also possess such activity.
Synthesis and Optimization
The synthesis of 2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride typically involves multi-step processes that require careful optimization to achieve high yields and purity. The synthetic route can include:
- Formation of the piperidine ring.
- Introduction of the oxanamine moiety.
- Attachment of the fluorophenyl group through nucleophilic substitution reactions.
Applications in Research
The compound's applications extend to various fields of research:
- Drug Development : Due to its potential anticancer and CNS activities, it is a candidate for further development into therapeutic agents.
- Biological Interaction Studies : Research on its binding affinity to specific receptors can provide insights into its mechanism of action and therapeutic potential.
- Analog Synthesis : The structural features allow for the synthesis of analogs that may exhibit enhanced biological properties.
Mechanism of Action
The mechanism of action of 2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring is known to interact with neurotransmitter receptors, while the fluorophenyl group can enhance binding affinity and specificity. The oxane ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
- The target compound’s 3-aminooxan-2-yl group distinguishes it from analogues with simpler alkyl (e.g., 4-methylpiperidin ) or aryl (e.g., trifluoromethylphenyl ) substituents.
- The fluorophenylmethyl group is conserved in several analogues, suggesting its critical role in target engagement, possibly through π-π stacking or interactions with hydrophobic pockets .
Pharmacological and Physicochemical Properties
- Target Compound: The oxane ring’s amino group may enhance aqueous solubility compared to non-polar substituents (e.g., 4-methylpiperidin ). The hydrochloride salt further improves solubility.
- Hydrazide Analogues () : While structurally distinct (e.g., hydrazide vs. acetamide), these compounds highlight the versatility of fluorophenyl groups in modulating bioactivity .
Crystallographic and Conformational Analysis
- Hydrogen Bonding: emphasizes the role of hydrogen-bonding patterns in molecular packing and stability. The target’s amino and oxo groups may form R₂²(10) dimers, as seen in analogous amides .
- SHELX Refinement () : Programs like SHELXL are critical for resolving conformational flexibility in piperidine/piperazine-containing compounds, which often adopt multiple chair or boat conformations .
Biological Activity
The compound 2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 399.9 g/mol. Its structure includes a piperidine ring, an oxanamine moiety, and a fluorophenyl group, which are crucial for its biological interactions. The presence of the fluorine atom enhances lipophilicity, potentially influencing its pharmacokinetics and interaction with biological targets .
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.9 g/mol |
| Functional Groups | Amide, piperidine, oxanamine, fluorophenyl |
Biological Activity
Preliminary studies suggest that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Initial evaluations indicate potential antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
- CNS Activity : The piperidine structure may confer neuroprotective effects, suggesting applications in treating neurodegenerative diseases.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Research has focused on the compound's interaction with various biological targets:
- Binding Affinity Studies : Investigations into the compound's binding affinity to neurotransmitter receptors have shown promising results, indicating potential use in CNS disorders.
- Cytotoxicity Tests : Studies assessing cytotoxicity against tumor cells suggest that the compound may inhibit cancer cell proliferation, warranting further exploration in oncology .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Utilizing appropriate reagents to construct the piperidine framework.
- Introduction of Functional Groups : Sequentially adding the oxanamine and fluorophenyl moieties through well-established organic reactions.
- Purification : Employing techniques such as recrystallization to achieve high purity levels.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[6-(1-(1-(2-amino-2-oxoethyl)piperidin-4-yl)] | Contains a piperidine ring; potential CNS activity | Neuroprotective effects |
| N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(4-fluorophenyl)imidazole | Similar fluorophenyl moiety; imidazole ring | Antimicrobial properties |
| 1-(4-Chlorobenzhydryl)piperazine | Piperazine instead of piperidine; halogenated aromatic system | Antidepressant effects |
The unique combination of functional groups in this compound may confer distinct pharmacological properties not found in these similar compounds.
Q & A
Q. Optimization strategies :
- Temperature control : Maintaining 0–5°C during amide coupling minimizes side reactions like epimerization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst use : Triethylamine or DMAP accelerates coupling efficiency .
Basic: Which spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment?
Answer:
- 1H/13C NMR : Assign peaks to confirm the piperidine, oxan, and fluorobenzyl moieties. For example, the 4-fluorophenyl group shows a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz) .
- Mass spectrometry (HRMS) : Validate the molecular ion ([M+H]+) and isotopic pattern matching the chlorine in the hydrochloride salt .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time should align with standards .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
- Kinase inhibition assays : Test against PI3K/AKT/mTOR pathways due to structural similarity to known kinase inhibitors .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) at 1–100 µM concentrations .
- Solubility screening : Measure in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to guide formulation .
Advanced: How can researchers address low yields during the amide coupling step?
Answer:
- Mechanistic analysis : Use in situ FTIR to monitor carbonyl stretching (1680–1720 cm⁻¹) and detect unreacted intermediates .
- Alternative coupling agents : Replace EDC with T3P® (propanephosphonic acid anhydride) for moisture tolerance .
- Byproduct removal : Add molecular sieves to absorb water, shifting equilibrium toward product .
Advanced: What computational strategies predict the compound’s biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with GPCRs or serotonin receptors (e.g., 5-HT2A) due to the piperidine scaffold .
- Pharmacophore mapping : Align with known acetylcholinesterase inhibitors using Schrödinger’s Phase .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns to prioritize in vitro testing .
Advanced: How can solubility challenges from the hydrochloride salt be mitigated in pharmacokinetic studies?
Answer:
- Co-solvent systems : Use PEG-400/water (1:1) to enhance solubility without precipitating the salt .
- pH adjustment : Test buffered solutions (pH 4–5) where the compound remains ionized .
- Amorphous dispersion : Spray-dry with PVP-VA64 to improve bioavailability .
Advanced: How should contradictory biological activity data across assays be resolved?
Answer:
- Dose-response reevaluation : Confirm EC50/IC50 values using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Impurity profiling : Quantify residual solvents or byproducts via GC-MS that may interfere with assays .
- Cell line validation : Ensure consistency in passage number and culture conditions (e.g., hypoxia vs. normoxia) .
Advanced: What stability-indicating methods are used for long-term storage studies?
Answer:
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolysis (0.1M HCl/NaOH) to identify degradation products .
- LC-MS/MS : Track hydrolysis of the acetamide group or oxidation of the piperidine ring .
- Storage recommendations : Use amber vials under argon at −20°C to prevent photolysis and oxidation .
Advanced: How to design structure-activity relationship (SAR) studies for lead optimization?
Answer:
- Core modifications : Replace the oxan ring with morpholine or tetrahydropyran to assess steric effects .
- Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF3) on the fluorophenyl moiety to modulate logP .
- Biological testing : Compare IC50 values across analogs in kinase panels (e.g., Eurofins KinaseProfiler™) .
Advanced: What industrial-scale synthesis challenges arise, and how are they addressed?
Answer:
- Continuous flow reactors : Improve heat transfer during exothermic amide coupling steps .
- Process analytical technology (PAT) : Use inline Raman spectroscopy to monitor reaction progression .
- Waste reduction : Optimize solvent recovery (e.g., DMF via distillation) to meet EHS standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
